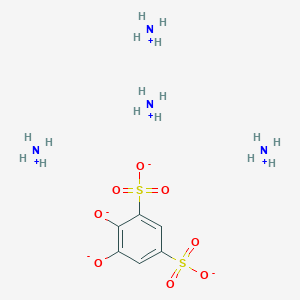
Ammonium 4,5-dioxidobenzene-1,3-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium 4,5-dioxidobenzene-1,3-disulfonate typically involves the sulfonation of 4,5-dihydroxybenzene. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful addition of sulfonate groups to the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium 4,5-dioxidobenzene-1,3-disulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as hydroxyl and sulfonate groups on the benzene ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
Ammonium 4,5-dioxidobenzene-1,3-disulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . In biology and medicine, this compound is studied for its potential antioxidant properties and its ability to interact with biological molecules . Additionally, it has industrial applications in the production of dyes and other chemical products .
Wirkmechanismus
The mechanism of action of Ammonium 4,5-dioxidobenzene-1,3-disulfonate involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfonate groups on the benzene ring allow it to participate in redox reactions and form complexes with metal ions . These interactions can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Ammonium 4,5-dioxidobenzene-1,3-disulfonate include other sulfonated benzene derivatives such as sodium 4,5-dihydroxybenzene-1,3-disulfonate and potassium 4,5-dihydroxybenzene-1,3-disulfonate .
Uniqueness: What sets this compound apart from its similar compounds is its specific ammonium ion, which can influence its solubility and reactivity in different environments . This unique property makes it particularly useful in certain research and industrial applications where other sulfonated benzene derivatives may not be as effective .
Eigenschaften
Molekularformel |
C6H18N4O8S2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
tetraazanium;4,5-dioxidobenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.4H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);4*1H3 |
InChI-Schlüssel |
DZWIGSYHSWSTPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)
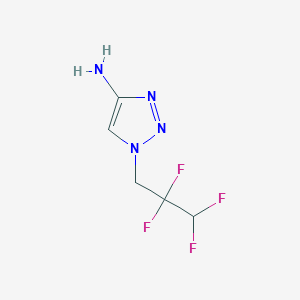
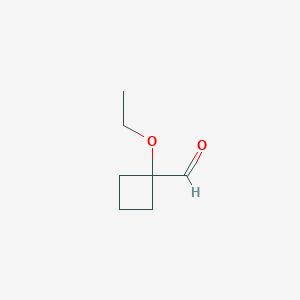



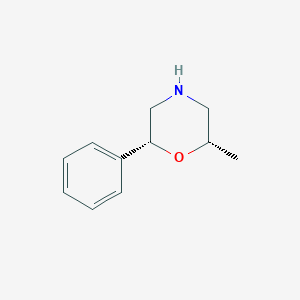


![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)

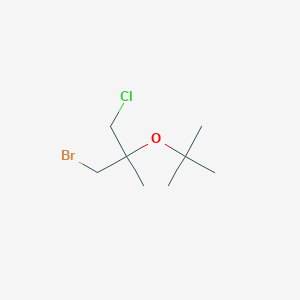
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)
